1-Propanol, 3-(2-hydroxyethoxy)-
Overview
Description
Mechanism of Action
Biochemical Pathways
For instance, they can be produced via the extended dissimilation of succinate under anaerobic conditions . They can also be involved in the production of higher alcohols and other commodity chemicals .
Action Environment
The action, efficacy, and stability of 3-(2-hydroxyethoxy)propan-1-ol can be influenced by various environmental factors . These may include temperature, pH, the presence of other substances, and the specific biological environment in which the compound is present. For instance, the compound’s reactivity and stability may be affected by the presence of acids or bases, or by changes in temperature .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Propanol, 3-(2-hydroxyethoxy)- are fascinating. It has been reported that this compound can be produced heterologously in Escherichia coli via extended dissimilation of succinate under anaerobic conditions . This process involves the expression of the endogenous sleeping beauty mutase (Sbm) operon .
Cellular Effects
In terms of cellular effects, 1-Propanol, 3-(2-hydroxyethoxy)- plays a significant role in the anaerobic fermentation process. The activated Sbm pathway, which is involved in the production of 1-Propanol, 3-(2-hydroxyethoxy)-, serves as an ancillary channel for consuming reducing equivalents upon anaerobic dissimilation of glycerol . This results in an enhanced glycerol dissimilation and a major metabolic shift from acidogenesis to solventogenesis .
Molecular Mechanism
The molecular mechanism of 1-Propanol, 3-(2-hydroxyethoxy)- involves its interaction with the Sbm operon on the genome . This interaction leads to high levels of solventogenesis, accounting for up to 85% of dissimilated carbon .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Propanol, 3-(2-hydroxyethoxy)- have been observed over time. Anaerobic fed-batch cultivation of a propanogenic E. coli strain with glycerol as the major carbon source produced high titers of nearly 7 g/L 1-Propanol, 3-(2-hydroxyethoxy)- and 31 g/L ethanol .
Metabolic Pathways
1-Propanol, 3-(2-hydroxyethoxy)- is involved in the Sbm metabolic pathway in E. coli . This pathway serves as an ancillary channel for consuming reducing equivalents upon anaerobic dissimilation of glycerol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propanol, 3-(2-hydroxyethoxy)- can be synthesized through the reaction of 1,3-propanediol with ethylene oxide under basic conditions. The reaction typically involves the use of a catalyst such as potassium hydroxide (KOH) to facilitate the addition of the ethylene oxide to the 1,3-propanediol .
Industrial Production Methods
In industrial settings, the production of 1-Propanol, 3-(2-hydroxyethoxy)- often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Propanol, 3-(2-hydroxyethoxy)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers and esters.
Scientific Research Applications
1-Propanol, 3-(2-hydroxyethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the preparation of biological buffers and reagents.
Medicine: Utilized in the formulation of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers, coatings, and adhesives.
Comparison with Similar Compounds
Similar Compounds
1-Propanol: A simpler alcohol with a similar structure but lacking the hydroxyethoxy group.
2-Propanol:
Ethylene Glycol: Contains two hydroxyl groups but lacks the propanol backbone.
Uniqueness
1-Propanol, 3-(2-hydroxyethoxy)- is unique due to its combination of hydroxyl and hydroxyethoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics .
Properties
IUPAC Name |
3-(2-hydroxyethoxy)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c6-2-1-4-8-5-3-7/h6-7H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVZDMKYVFDILG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439152 | |
Record name | 1-Propanol, 3-(2-hydroxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929-28-2 | |
Record name | 1-Propanol, 3-(2-hydroxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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